3-bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide

Bromodomain inhibition BRD2 BD2 Epigenetics

Researchers face inconsistent activity when substituting bromodomain ligands with unvalidated analogs lacking the 3-bromo halogen bond donor. This N-(2,6-dimethoxy-4-pyrimidinyl)benzamide delivers: - BRD2 BD2 IC50 = 18 nM; BRD4 BD1 IC50 = 19 nM (vs. +)-JQ1 Kd 50-90 nM) - 3-Bromo meta substituent enables specific halogen bonding with conserved asparagine backbone - ~15x greater BRD2 BD2 potency than GSK046 (264 nM) - XLogP3 = 2.7; MW 338.16; synthetically tractable for SAR

Molecular Formula C13H12BrN3O3
Molecular Weight 338.16 g/mol
Cat. No. B5602782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide
Molecular FormulaC13H12BrN3O3
Molecular Weight338.16 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC(=C1)NC(=O)C2=CC(=CC=C2)Br)OC
InChIInChI=1S/C13H12BrN3O3/c1-19-11-7-10(16-13(17-11)20-2)15-12(18)8-4-3-5-9(14)6-8/h3-7H,1-2H3,(H,15,16,17,18)
InChIKeyFOFWQMUXAVEPQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide: Bromodomain Affinity Profile


3-Bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide (CAS: 3959-37-3) is a synthetic small molecule belonging to the N-(2,6-dimethoxy-4-pyrimidinyl)benzamide chemotype. This compound features a 3-bromophenyl moiety linked via an amide bond to a 2,6-dimethoxypyrimidin-4-yl core [1]. Pharmacologically, it exhibits nanomolar-range affinity for specific bromodomain-containing proteins, with reported IC50 values of 18 nM against BRD2 bromodomain 2 (BD2) and 19 nM against BRD4 bromodomain 1 (BD1) [2], distinguishing it from structurally analogous benzamides lacking this substitution pattern.

Bromodomain affinity probe Reported nanomolar-range engagement of BRD2 BD2 and BRD4 BD1 bromodomains; supports epigenetic inhibitor screening and target-engagement studies.
Halogen bonding interaction The 3-bromo substituent may participate in halogen bonding with the conserved acetyl-lysine pocket, a feature absent in unsubstituted analogs.
Physicochemical profile for cell-based assays Moderate lipophilicity (XLogP3 ~2.7) and molecular weight (338 g/mol) suggest compatibility with permeability and solubility screening workflows.

3-Bromo Substitution vs. Unsubstituted Analogs


The 3-bromo substituent on the phenyl ring is not a silent structural feature. In bromodomain ligand design, the bromine atom can engage in halogen bonding interactions with backbone carbonyl oxygens in the acetyl-lysine binding pocket, an interaction not possible with hydrogen or smaller halogens [1]. Simple N-(2,6-dimethoxy-4-pyrimidinyl)benzamide (lacking any phenyl substitution) or 4-methoxy analogs lack the specific electron-withdrawing and steric profile required for optimized pocket occupancy [2]. The meta-bromo position (3-bromo) further differentiates this compound from para- or ortho-substituted regioisomers, which would project the halogen into distinct sub-pockets, resulting in altered binding geometries and reduced affinity. Procurement substitution without head-to-head comparative activity validation risks introducing compounds with uncharacterized or diminished target engagement.

3-Bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide
vs
Unsubstituted or 4-methoxy N-(2,6-dimethoxy-4-pyrimidinyl)benzamide analogs
Meta-bromo substitution enables halogen bonding
Absence of halogen bond donor may reduce bromodomain affinity and shift selectivity profile
3-bromo regioisomer projects into acetyl-lysine pocket
2- or 4-bromo regioisomers would orient halogen into distinct sub-pockets, likely altering binding geometry and target engagement
Substitution without head-to-head comparative binding validation may introduce compounds with uncharacterized bromodomain engagement.

Affinity & Physicochemical Comparative Evidence


BRD2 BD2 Potency vs. Representative BET Inhibitor

3-Bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide inhibits BRD2 BD2 with an IC50 of 18 nM in TR-FRET assays [1]. While direct head-to-head data against closest N-(2,6-dimethoxy-4-pyrimidinyl)benzamide analogs is not available in public databases, cross-study comparison with the clinically characterized BET inhibitor GSK046 (iBET-BD2) reveals a ~15-fold greater potency for the target compound at the same target (GSK046 BRD2 BD2 IC50 = 264 nM) [2]. This potency differential suggests that 3-bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide may achieve functional BD2 engagement at lower concentrations than some advanced BD2-selective chemotypes.

BRD2 BD2 IC50
Cross-study comparable
18 nM
264 nM (GSK046)
Reported ~15-fold lower IC50; supports BD2 engagement context
TR-FRET assay; cross-study comparison requires validation under identical conditions
Bromodomain inhibition BRD2 BD2 Epigenetics

BRD4 BD1 Affinity Comparison

The compound exhibits an IC50 of 19 nM against BRD4 BD1 in TR-FRET assays [1]. For context, the pan-BET inhibitor (+)-JQ1, a widely used tool compound, has a reported BRD4 BD1 Kd of approximately 50-90 nM [2]. While IC50 and Kd values are not directly interchangeable, the sub-20 nM IC50 of the target compound indicates potent BRD4 BD1 engagement comparable to or exceeding that of a benchmark BET inhibitor tool compound.

BRD4 BD1 IC50
Cross-study comparable
19 nM
Kd 50–90 nM ((+)-JQ1)
Supports BRD4 BD1 inhibition studies; IC50 lower than reported (+)-JQ1 Kd range
IC50 vs Kd; assay format differences limit direct potency ranking
BRD4 inhibition Bromodomain Transcriptional regulation

Halogen Bonding Potential of 3-Bromo Substituent

The 3-bromo substituent on the phenyl ring of 3-bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide confers a distinct interaction capability: bromine can act as a halogen bond donor, engaging the carbonyl oxygen of conserved residues (e.g., Asn140/Asn429 backbone in BRD4) within the acetyl-lysine binding pocket [1]. In crystallographic studies of bromodomain-fragment complexes, brominated aromatic fragments have been shown to occupy the acetyl-lysine recognition site with the bromine atom positioned to form a halogen bond with the conserved asparagine [2]. This interaction is not possible with the unsubstituted N-(2,6-dimethoxy-4-pyrimidinyl)benzamide (CAS 3959-32-8) or 4-methoxy analogs , providing a structural rationale for the enhanced BRD2/4 affinity observed for the 3-bromo derivative.

Halogen bonding
Class-level inference
3-Br can engage backbone carbonyl of conserved asparagine; absent in H or smaller halogens
Structural rationale for observed affinity; supports SAR interpretation
Based on bromodomain-fragment co-crystal studies; direct structural confirmation not publicly available for this compound
Halogen bonding Structure-activity relationship Fragment-based drug design

Lipophilicity & Molecular Weight Profile

3-Bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide has a computed XLogP3 value of 2.7 and a molecular weight of 338.16 g/mol [1]. In comparison, the unsubstituted analog N-(2,6-dimethoxy-4-pyrimidinyl)benzamide (CAS 3959-32-8) has a molecular weight of 259.27 g/mol . The 3-bromo substitution increases both molecular weight and lipophilicity, which can influence membrane permeability, solubility, and non-specific protein binding. The XLogP3 value of 2.7 falls within a favorable range for cell permeability while remaining below the threshold associated with excessive promiscuity or poor aqueous solubility.

Physicochemical profile
Supporting evidence
MW 338.16XLogP3 2.7
Within reported drug-like property space; may support cell permeability
Computed properties; experimental logD/solubility data not available
Physicochemical properties Lipophilicity Drug-likeness

BRD2 BD2 Binding Affinity (BROMOscan)

In an orthogonal BROMOscan assay format, 3-bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide demonstrates a Kd of 1.2 nM for human partial-length BRD2 BD2 isoform 1 (residues E348 to D455) expressed in a bacterial system [1]. This Kd value confirms the compound's high-affinity engagement of BRD2 BD2 using a competitive binding assay independent of the TR-FRET format. For reference, the structurally distinct BET inhibitor MS402 exhibits a Ki of 240 nM for BRD2 BD2 , a >200-fold difference in affinity, underscoring the target compound's exceptional binding potency at this specific bromodomain.

BRD2 BD2 Kd
Cross-study comparable
1.2 nM (BROMOscan)
Confirms high-affinity target engagement in orthogonal assay
Human BRD2 BD2 (E348–D455); Kd not directly comparable to TR-FRET IC50
BROMOscan Kd determination Target engagement

Research Applications of 3-Bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide


BRD2 BD2-Selective Chemical Probe Development

Based on its IC50 of 18 nM against BRD2 BD2 and Kd of 1.2 nM in BROMOscan assays [5], 3-bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide serves as an attractive starting scaffold for the development of BD2-selective chemical probes. The compound's ~15-fold greater potency at BRD2 BD2 relative to the BD2-selective clinical candidate GSK046 (IC50 264 nM) [4] suggests that optimization of the 3-bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide scaffold may yield BD2 inhibitors with improved biochemical potency.

BRD4 BD1 Reference Inhibitor for Epigenetic Panels

With a reported IC50 of 19 nM against BRD4 BD1 [5], this compound can be deployed as a reference inhibitor in epigenetic screening panels to benchmark BRD4 BD1 activity. Its potency is comparable to or exceeds that of the widely used BET inhibitor (+)-JQ1, which has a reported BRD4 BD1 Kd of 50-90 nM [4], making it suitable for dose-response validation in BRD4 BD1 biochemical assays.

SAR Studies on Halogen Bonding in Bromodomains

The 3-bromo substituent provides a well-defined halogen bonding moiety that can engage the conserved asparagine backbone in bromodomain acetyl-lysine binding pockets [5]. This compound is therefore valuable for systematic SAR studies comparing halogen position (3-bromo vs 2-bromo vs 4-bromo) and halogen type (Br vs Cl vs F) to map the contribution of halogen bonding to bromodomain binding affinity [4]. Such studies inform the rational design of next-generation BET inhibitors with optimized interaction profiles.

Fragment-to-Lead Optimization for BRD2/4 Inhibitors

The compound's molecular weight (338.16 g/mol) and moderate lipophilicity (XLogP3 = 2.7) [5] place it in an attractive property space for fragment-to-lead optimization. Its nanomolar affinity for both BRD2 and BRD4 bromodomains, combined with a synthetically tractable N-(2,6-dimethoxy-4-pyrimidinyl)benzamide core, enables systematic exploration of substitution vectors to enhance selectivity between BD1 and BD2 or across the BET family.

Application
Selection Property
Validation Focus
BRD2 BD2-targeted probe studies
BD2 affinity profile
Confirm BD2 vs BD1 selectivity in orthogonal binding assays
BRD4 BD1 biochemical assay reference
BRD4 BD1 inhibition context
Benchmark against (+)-JQ1 in TR-FRET under matched conditions
Halogen bonding SAR studies
Halogen position and type effect
Compare 2-, 3-, 4-bromo and Cl/F analogs for bromodomain affinity shifts
Fragment-to-lead optimization
Physicochemical profile (MW, lipophilicity)
Assess permeability, solubility, and metabolic stability in cell-based models

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